(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate
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Overview
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a 1,3-dioxoisoquinoline core fused with a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoquinoline-1,3-dione scaffold . This reaction is often catalyzed by bases such as cesium carbonate (Cs2CO3) and proceeds through a domino β-addition and γ-aldol reaction .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted. The use of acryloyl benzamides as key substrates has been highlighted for their efficiency in producing isoquinoline-1,3-diones .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen donors or reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation , hydrogen donors for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically mild, with ambient temperatures and pressures being sufficient for most transformations.
Major Products
The major products formed from these reactions include quaternary ammonium cations from oxidation , reduced isoquinoline derivatives from reduction, and substituted isoquinoline compounds from substitution reactions.
Scientific Research Applications
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share a similar dioxolane ring structure and have been studied for their anticancer properties.
Benzo[d]thiazole-2-thiol derivatives: These compounds also contain a fused benzene ring and have shown potential as quorum sensing inhibitors.
Uniqueness
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate stands out due to its unique combination of a 1,3-dioxoisoquinoline core and a benzoate moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c1-12-6-2-3-9-14(12)20(24)25-21-18(22)15-10-4-7-13-8-5-11-16(17(13)15)19(21)23/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSUHIJHZYCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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